PD 135158

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

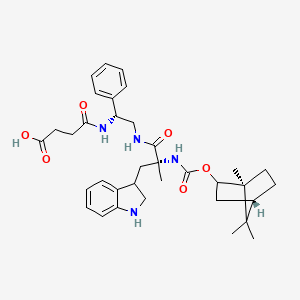

C35H46N4O6 |

|---|---|

Molecular Weight |

618.8 g/mol |

IUPAC Name |

4-[[(1R)-2-[[(2R)-3-(2,3-dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C35H46N4O6/c1-33(2)24-16-17-34(33,3)28(18-24)45-32(44)39-35(4,19-23-20-36-26-13-9-8-12-25(23)26)31(43)37-21-27(22-10-6-5-7-11-22)38-29(40)14-15-30(41)42/h5-13,23-24,27-28,36H,14-21H2,1-4H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t23?,24-,27-,28?,34+,35+/m0/s1 |

InChI Key |

VVGZQXYPBDZOLL-KROHXGCPSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C1(C)C)CC2OC(=O)N[C@](C)(CC3CNC4=CC=CC=C34)C(=O)NC[C@@H](C5=CC=CC=C5)NC(=O)CCC(=O)O |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)NC(C)(CC3CNC4=CC=CC=C34)C(=O)NCC(C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C |

Synonyms |

4((2-((3-(1H-indol-3-yl)-2-methyl-1-oxo-2-(((1.7.7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)carbonyl)amino)propyl)amino)-1-phenylethyl)amino-4-oxobutanoate N-methyl-D-glucamine CAM 1028 CAM-1028 PD 135158 PD-135158 PD135158 |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Faceted Mechanism of Action of PD 135158: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 135158 is a dipeptoid antagonist of the cholecystokinin (B1591339) B (CCK2 or CCKB) receptor, a G-protein coupled receptor predominantly found in the brain and stomach.[1] Its investigation has been significant in understanding the physiological roles of the CCKergic system, particularly in anxiety, pain perception, and gastric acid secretion.[1] However, the pharmacological profile of this compound is uniquely complex, as it also exhibits agonist activity at the cholecystokinin A (CCK1 or CCKA) receptor, primarily located in peripheral tissues like the pancreas and gallbladder. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action: A Tale of Two Receptors

The primary mechanism of action of this compound is its competitive antagonism at the CCK2 receptor. By binding to this receptor, it blocks the physiological effects of its endogenous ligands, cholecystokinin (CCK) and gastrin. This blockade has been shown to influence gastric acid secretion and anxiety-related behaviors.

Paradoxically, this compound acts as a full agonist at the CCK1 receptor. This means that upon binding to the CCK1 receptor, it initiates a cellular response similar to that of the natural ligand, CCK. This agonist activity is particularly evident in its stimulation of pancreatic enzyme secretion.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its potency at both CCK1 and CCK2 receptors.

Table 1: Receptor Binding Affinity and Antagonist Potency of this compound

| Parameter | Receptor | Species | Value | Reference |

| IC50 | CCKBR (CCK2) | - | 2.8 nM | [2] |

| IC50 | CCKAR (CCK1) | - | 1232 nM | [2] |

| IC50 | CCK2 | Rat | 76 nM | [3] |

Table 2: Agonist Activity of this compound at the CCK1 Receptor

| Parameter | Assay System | Value |

| Half-maximal stimulation of lipase (B570770) release | Isolated rat pancreatic acini | 0.6 µM |

| Maximal stimulation of lipase release | Isolated rat pancreatic acini | 50 µM |

Signaling Pathways

The differential action of this compound at CCK1 and CCK2 receptors triggers distinct downstream signaling cascades. Both receptor subtypes are known to couple to Gq proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

CCK2 Receptor Antagonism

As an antagonist at the CCK2 receptor, this compound blocks the initiation of the signaling pathway described above in response to CCK or gastrin.

CCK1 Receptor Agonism

Conversely, as an agonist at the CCK1 receptor, this compound activates the Gq-PLC-Ca2+ signaling pathway, leading to physiological responses such as pancreatic enzyme secretion.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for CCK2 Receptor

This protocol is adapted from a general method for GPCR radioligand binding assays.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the CCK2 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a radiolabeled CCK2 receptor ligand (e.g., [¹²⁵I]gastrin), and varying concentrations of unlabeled this compound.

-

For total binding, omit the unlabeled competitor. For non-specific binding, use a high concentration of a non-radiolabeled CCK2 ligand.

-

Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound) to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Measurement of Intracellular Calcium Mobilization

This protocol outlines the measurement of changes in intracellular calcium concentration in response to CCK1 receptor agonism by this compound.

Methodology:

-

Cell Preparation:

-

Culture cells expressing the CCK1 receptor on glass coverslips or in 96-well plates suitable for fluorescence microscopy.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.

-

-

Fluorescence Measurement:

-

Wash the cells to remove excess dye.

-

Place the cells on a fluorescence microscope or a plate reader equipped for kinetic fluorescence measurements.

-

Establish a baseline fluorescence reading.

-

Add this compound at various concentrations to the cells.

-

Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation wavelengths.

-

-

Data Analysis:

-

Quantify the change in intracellular calcium concentration based on the fluorescence signal.

-

Plot the peak calcium response against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

-

Pancreatic Lipase Secretion Assay from Isolated Acini

This protocol describes the measurement of lipase secretion from isolated pancreatic acini to assess the agonist activity of this compound at the CCK1 receptor.

Methodology:

-

Isolation of Pancreatic Acini:

-

Euthanize a rat and surgically remove the pancreas.

-

Inject the pancreas with a solution containing collagenase.

-

Incubate the pancreas in a buffer with collagenase at 37°C with gentle shaking to disperse the tissue into acini.

-

Filter the suspension and wash the acini by centrifugation.[3]

-

-

Secretion Assay:

-

Resuspend the isolated acini in a physiological buffer.

-

Incubate aliquots of the acinar suspension with varying concentrations of this compound at 37°C for a defined period (e.g., 30 minutes).

-

Include a basal (no stimulant) and a maximal stimulation control (e.g., with a high concentration of CCK-8).

-

-

Sample Processing and Lipase Measurement:

-

Terminate the incubation by placing the samples on ice and centrifuging to pellet the acini.

-

Collect the supernatant, which contains the secreted lipase.

-

Lyse the acinar pellet to determine the amount of lipase remaining in the cells.

-

Measure the lipase activity in both the supernatant and the cell lysate using a commercially available lipase assay kit.

-

-

Data Analysis:

-

Express the amount of secreted lipase as a percentage of the total lipase (secreted + intracellular).

-

Plot the percentage of lipase secretion against the concentration of this compound to generate a dose-response curve.

-

Conclusion

This compound exhibits a complex and dualistic mechanism of action, functioning as a potent antagonist at the CCK2 receptor while simultaneously acting as a full agonist at the CCK1 receptor. This unique pharmacological profile necessitates a multi-faceted experimental approach for its complete characterization. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the intricate biology of this compound and its interactions with the cholecystokinin receptor system.

References

Unveiling the Research Applications of PD 135158: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 135158, also known as CAM 1028, is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor, previously referred to as the CCK-B or gastrin receptor. Its high affinity and selectivity for the CCK2 receptor over the CCK1 receptor have established it as a critical tool in elucidating the physiological and pathological roles of the CCKergic system. This technical guide provides an in-depth overview of the primary research applications of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Core Mechanism of Action: CCK2 Receptor Antagonism

This compound exerts its primary effects by competitively binding to CCK2 receptors, thereby blocking the actions of the endogenous ligands, cholecystokinin (CCK) and gastrin. The CCK2 receptor is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and the stomach. By inhibiting the activation of this receptor, this compound allows researchers to investigate the downstream consequences of CCK2 signaling blockade in various physiological processes.

Quantitative Data: Receptor Binding Affinity and Potency

The selectivity of this compound for the CCK2 receptor is a key feature that underpins its utility in research. The following table summarizes the inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the specific binding of a radioligand to the receptor.

| Receptor Subtype | IC50 (nM) | Species/Tissue | Reference |

| CCK2 (CCKB) | 2.8 | - | [1][2] |

| CCK1 (CCKA) | 1232 | - | [1][2] |

| CCK2 (gastrin) | 76 | Rat stomach ECL cells | [3][4] |

Lower IC50 values indicate higher binding affinity.

Signaling Pathways

The antagonism of the CCK2 receptor by this compound interrupts a cascade of intracellular signaling events. Understanding this pathway is crucial for interpreting experimental results.

CCK2 Receptor Signaling Pathway

Upon activation by its endogenous ligands (CCK or gastrin), the CCK2 receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to various cellular responses. This compound blocks this entire downstream pathway.

Key Research Applications and Experimental Protocols

This compound is instrumental in several areas of neuroscience and physiological research.

Anxiolytic Effects

The high density of CCK2 receptors in brain regions associated with fear and anxiety, such as the amygdala and hippocampus, makes this compound a valuable tool for studying anxiety-related behaviors.

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by high walls. For mice, arms are approximately 30 cm long and 5 cm wide. For rats, arms are around 50 cm long and 10 cm wide. The maze is often made of a non-reflective material and situated in a dimly lit room.

-

Procedure:

-

Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at the desired dose and time before the test (e.g., 30 minutes prior).

-

Testing: Each animal is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for a 5-minute period.

-

Data Collection: An overhead camera records the session. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

-

-

Data Analysis: The percentage of time spent in the open arms ((Time in open arms / Total time) x 100) and the percentage of open arm entries ((Entries into open arms / Total entries) x 100) are calculated and compared between treatment groups using appropriate statistical tests (e.g., ANOVA or t-test).

Regulation of Food Intake

CCK is a well-known satiety signal, and by blocking its action at CCK2 receptors, this compound can be used to investigate the role of this pathway in the control of feeding behavior.

This protocol measures the effect of this compound on food consumption.

-

Animals and Housing: Animals are individually housed to allow for accurate measurement of food intake. They should be acclimated to the specific diet used in the study.

-

Procedure:

-

Fasting: Animals are typically fasted for a period (e.g., 12-24 hours) before the experiment to ensure a consistent motivational state. Water remains available ad libitum.

-

Drug Administration: this compound or vehicle is administered (e.g., i.p.) at a predetermined time before food is presented.

-

Food Presentation: A pre-weighed amount of food is provided to each animal in their home cage.

-

Measurement: Food intake is measured at specific time points (e.g., 30, 60, 120 minutes, and 24 hours) by weighing the remaining food and any spillage.

-

-

Data Analysis: The cumulative food intake (in grams) at each time point is calculated and compared between the this compound-treated group and the vehicle control group.

Antipsychotic-like Properties

The interaction between the CCK and dopamine (B1211576) systems in the brain has led to the investigation of CCK2 receptor antagonists for their potential antipsychotic effects.

Latent inhibition (LI) is a phenomenon where repeated pre-exposure to a neutral stimulus without consequence retards subsequent learning about that stimulus. Deficits in LI are observed in some schizophrenia patients, and this paradigm is used to screen for antipsychotic-like activity.

-

Apparatus: A conditioning chamber equipped with a drinking tube connected to a lickometer, a grid floor for delivering a mild footshock, and a speaker to present an auditory stimulus (e.g., a tone).

-

Procedure:

-

Water Deprivation: Rats are typically water-deprived for 23 hours a day to motivate drinking during the test sessions.

-

Habituation: Animals are habituated to the conditioning chamber and learn to drink from the lick tube.

-

Pre-exposure Phase:

-

Pre-exposed (PE) Group: Animals are placed in the chamber and presented with the neutral stimulus (e.g., a tone) multiple times without any consequence.

-

Non-Pre-exposed (NPE) Group: Animals are placed in the chamber for the same duration but are not exposed to the stimulus.

-

-

Conditioning Phase: Both PE and NPE groups are placed back in the chamber, and the stimulus (tone) is now paired with a mild, aversive unconditioned stimulus (US), such as a footshock.

-

Test Phase: The animals are returned to the chamber, and the stimulus (tone) is presented while they are drinking. The suppression of drinking during the tone presentation is measured.

-

-

Data Analysis: A suppression ratio is calculated (Licks during CS / (Licks during CS + Licks pre-CS)). A lower suppression ratio indicates greater fear conditioning. Latent inhibition is observed when the PE group shows a higher suppression ratio (less suppression) than the NPE group. The effect of this compound on the strength of LI is then analyzed.

Experimental Workflow: A Generalized Approach

The following diagram illustrates a typical workflow for an in vivo study using this compound.

An Unexpected Finding: CCKA Receptor Agonism

While primarily a CCK2 antagonist, research has revealed a surprising dual role for this compound. In isolated rat pancreatic acini, which are rich in CCK1 (CCKA) receptors, this compound has been shown to act as a full agonist, stimulating lipase (B570770) release. This effect occurs at higher concentrations than those required for CCK2 antagonism.

-

Half-maximal stimulation (EC50): ~0.6 µM

-

Maximal secretion: ~50 µM

This finding is critical for researchers to consider, as it suggests that at higher doses, this compound could have effects mediated by the activation of CCKA receptors, potentially confounding the interpretation of results if not properly controlled for.

CCKA Receptor Signaling Pathway

The CCKA receptor, similar to the CCK2 receptor, is a Gq-coupled GPCR, but it can also couple to Gs proteins. Its activation leads to downstream signaling that can overlap with, but also diverge from, the CCK2 pathway.

Conclusion

This compound remains an indispensable pharmacological tool for investigating the multifaceted roles of the CCK2 receptor in health and disease. Its high selectivity allows for precise dissection of CCK2-mediated pathways in anxiety, appetite regulation, and neuropsychiatric disorders. However, researchers must remain cognizant of its agonistic properties at the CCKA receptor, particularly when employing higher concentrations. Careful experimental design and dose-response studies are essential to ensure that the observed effects are specifically attributable to CCK2 receptor antagonism. This guide provides a foundational framework for the effective use of this compound in advancing our understanding of the complex CCK system.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Early handling and latent inhibition in the conditioned suppression paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Associative learning and latent inhibition in a conditioned suppression paradigm in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. adooq.com [adooq.com]

A Technical Guide to the Function of PD 135158, a CCK2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cholecystokinin-2 (CCK2) receptor antagonist, PD 135158. It details the compound's function, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Function of this compound

This compound is a potent and selective non-peptide antagonist of the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor. Its primary function is to block the physiological effects mediated by the activation of the CCK2 receptor by its endogenous ligands, cholecystokinin (B1591339) (CCK) and gastrin. In both the central nervous system and the gastrointestinal tract, the CCK2 receptor plays a significant role in neurotransmission, anxiety regulation, and the stimulation of gastric acid secretion. By competitively inhibiting ligand binding to the CCK2 receptor, this compound effectively modulates these processes.

Quantitative Data Summary

The following tables summarize the binding affinity and in vitro potency of this compound in comparison to other relevant compounds.

Table 1: Binding Affinity (Ki) of Various Antagonists for CCK Receptors

| Compound | CCK2 Receptor Ki (nM) | CCK1 Receptor Ki (nM) | Selectivity (CCK1/CCK2) | Reference |

| This compound | 0.33 | 647 | ~1960 | [1] |

| L-365,260 | 1.8 - 8 | - | - | [1] |

| PD-134308 (CI-988) | - | - | - | [1] |

| PD-136450 | 0.63 | 0.85 | ~1.3 | [1] |

Note: Ki values can vary depending on the radioligand and experimental conditions used.

Table 2: In Vitro Potency (IC50) of CCK2 Receptor Antagonists

| Compound | Assay | IC50 (nM) | Reference |

| This compound | Inhibition of gastrin-evoked pancreastatin (B1591218) secretion from isolated rat ECL cells | 76 | [2][3] |

| This compound | Inhibition of CCK-8-induced neuronal firing in rat hippocampal neurons | 4.4 | [1] |

| YM022 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | 0.5 | [2][3] |

| YF476 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | 2.7 | [2][3] |

| AG041R | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | 2.2 | [2][3] |

| L-740,093 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | 7.8 | [2][3] |

| JB93182 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | 9.3 | [2][3] |

| RP73870 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | 9.8 | [2][3] |

| PD 134308 (CI-988) | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | 145 | [2][3] |

| PD 136450 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | 135 | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of CCK2 receptor antagonists like this compound.

Radioligand Binding Assay for CCK2 Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound for the CCK2 receptor.

Materials:

-

Membrane preparations from cells or tissues expressing CCK2 receptors (e.g., guinea pig brain cortex).

-

Radiolabeled ligand (e.g., [³H]-PD 140376, [¹²⁵I]-Bolton Hunter-CCK-8).

-

Unlabeled this compound and other test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (e.g., this compound). Total binding is determined in the absence of any competing ligand, and non-specific binding is measured in the presence of a high concentration of a potent unlabeled ligand (e.g., unlabeled CCK-8).

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Inhibition of Gastrin-Evoked Pancreastatin Secretion from Isolated Rat ECL Cells

This assay assesses the functional antagonist activity of this compound by measuring its ability to inhibit the physiological response to CCK2 receptor activation.

Materials:

-

Isolated and enriched enterochromaffin-like (ECL) cells from rat oxyntic mucosa.

-

Cell culture medium.

-

Gastrin (e.g., human gastrin-17).

-

This compound and other test compounds.

-

Secretion medium (e.g., Krebs-Ringer bicarbonate buffer).

-

Pancreastatin radioimmunoassay (RIA) kit.

Procedure:

-

Cell Preparation and Culture: Isolate ECL cells from the stomach lining of rats using techniques like collagenase digestion and counter-flow elutriation. Culture the cells for a period (e.g., 48 hours) to allow them to recover and respond to stimuli.

-

Pre-incubation: Wash the cultured ECL cells and pre-incubate them with varying concentrations of the antagonist (this compound) for a set time (e.g., 30 minutes).

-

Stimulation: Add a fixed, maximally effective concentration of gastrin (e.g., 10 nM) to the wells containing the antagonist and incubate for a further period (e.g., 30 minutes) to stimulate pancreastatin secretion.

-

Sample Collection: Collect the supernatant from each well.

-

Quantification: Measure the concentration of pancreastatin in the collected supernatant using a specific radioimmunoassay (RIA).

-

Data Analysis: Plot the percentage of inhibition of gastrin-stimulated pancreastatin secretion against the logarithm of the antagonist concentration. Determine the IC50 value, which represents the concentration of the antagonist required to inhibit the gastrin response by 50%.

In Vivo Assay: Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Rats

This in vivo model evaluates the efficacy of this compound in a whole-animal system.

Materials:

-

Anesthetized rats (e.g., Sprague-Dawley).

-

Pentagastrin (B549294) (a synthetic analog of gastrin).

-

This compound and other test compounds.

-

Urethane or other suitable anesthetic.

-

Surgical equipment for gastric perfusion.

-

pH meter and titrator.

-

Saline solution.

Procedure:

-

Animal Preparation: Anesthetize the rats and surgically prepare them for gastric perfusion. This typically involves cannulating the esophagus and duodenum to allow for continuous perfusion of the stomach with saline.

-

Basal Acid Secretion: Collect gastric perfusate for a baseline period to measure basal acid output.

-

Drug Administration: Administer this compound (or vehicle control) intravenously or via another appropriate route.

-

Stimulation: After a set period of drug pre-treatment, infuse pentagastrin intravenously to stimulate gastric acid secretion.

-

Sample Collection: Continue to collect the gastric perfusate in timed intervals.

-

Acid Quantification: Determine the acid concentration in the collected samples by titration with a standard base (e.g., 0.01 N NaOH) to a neutral pH.

-

Data Analysis: Calculate the total acid output for each collection period. Compare the pentagastrin-stimulated acid output in the presence and absence of this compound to determine the inhibitory effect of the compound.

Visualizations

The following diagrams illustrate the CCK2 receptor signaling pathway and a typical experimental workflow for evaluating a CCK2 receptor antagonist.

Caption: CCK2 Receptor Signaling Pathway.

Caption: Experimental Workflow for Antagonist Evaluation.

References

- 1. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of gastric acid secretion in vivo and in vitro by an inhibitor of Cl(-)-HCO3- exchanger, 4,4'-diisothiocyanostilbene-2,2'-disulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of PD 135158: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

PD 135158, a dipeptoid derivative developed by Parke-Davis, is a potent and selective antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor, a G-protein coupled receptor predominantly found in the central nervous system. Its anxiolytic properties have been demonstrated in various preclinical models. Interestingly, this compound also exhibits full agonist activity at the cholecystokinin A (CCK-A) receptor, primarily located in the periphery, particularly in the pancreas. This dual activity profile makes this compound a significant tool for dissecting the distinct physiological roles of the CCK receptor subtypes. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental protocols associated with this compound, intended to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction: The Emergence of a Selective CCK-B Antagonist

The journey to develop selective CCK-B receptor antagonists was driven by the hypothesis that cholecystokinin (CCK) plays a crucial role in anxiety and panic disorders. Parke-Davis undertook a rational drug design approach, starting from the C-terminal tetrapeptide of CCK (CCK-4), to develop small molecule, non-peptide "dipeptoid" analogues with improved pharmacokinetic properties and the ability to cross the blood-brain barrier. This research led to the discovery of a series of potent CCK-B antagonists, including this compound.[1] The goal was to create compounds that could modulate the central effects of CCK, offering a novel therapeutic strategy for anxiety-related conditions.

Pharmacological Profile

Binding Affinity and Selectivity

This compound is characterized by its high affinity and selectivity for the CCK-B receptor over the CCK-A receptor. However, it is important to note that it also demonstrates functional activity at the CCK-A receptor, acting as a full agonist in certain tissues.

| Compound | Receptor | Species | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Reference |

| This compound | CCK-B | Mouse | Cortex | 2.8 | - | |

| This compound | CCK-B | Rat | Stomach ECL cells | 76 | - | |

| This compound | CCK-A | Rat | Pancreatic acini | - | - | [2] |

Functional Activity

-

CCK-B Receptor Antagonism: In the central nervous system, this compound acts as a competitive antagonist at CCK-B receptors. This action is believed to underlie its anxiolytic effects by modulating dopaminergic and other neurotransmitter systems.

-

CCK-A Receptor Agonism: In peripheral tissues, specifically rat pancreatic acini, this compound has been shown to be a full agonist of the CCK-A receptor, stimulating enzyme secretion with a half-maximal stimulation (EC50) of 0.6 µM.[2]

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound is limited in publicly available literature. However, the development program for dipeptoid CCK-B antagonists at Parke-Davis aimed to improve upon early peptide-based antagonists which suffered from poor metabolic stability and oral bioavailability. The modifications incorporated into the dipeptoid structure, such as the inclusion of a D-alpha-methyltryptophan residue, were intended to enhance stability against enzymatic degradation and increase lipophilicity to facilitate blood-brain barrier penetration.[1] For a related second-generation compound, CI-1015, an improved pharmacokinetic profile with enhanced oral bioavailability in rats was reported.[3] It is reasonable to infer that this compound was designed with similar objectives of achieving favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for a centrally acting therapeutic agent.

Mechanism of Action: Signaling Pathways

CCK-B Receptor Antagonism

Antagonism of the CCK-B receptor by this compound blocks the downstream signaling cascades initiated by the endogenous ligands, CCK and gastrin. In neurons, CCK-B receptor activation is coupled to Gq/11 and Gi/o proteins. The canonical Gq pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can culminate in the activation of the MAP kinase (ERK) pathway. The Gi/o pathway coupling can lead to the inhibition of adenylyl cyclase and modulation of ion channels. By blocking these pathways, this compound can influence neuronal excitability and neurotransmitter release.[2][4]

CCK-A Receptor Agonism

As an agonist at the CCK-A receptor, this compound mimics the action of CCK, initiating a distinct signaling cascade. The CCK-A receptor primarily couples to Gq proteins, leading to PLC activation, subsequent increases in intracellular calcium and DAG, and PKC activation. This pathway is central to stimulating pancreatic enzyme secretion. Additionally, CCK-A receptor activation can engage other pathways, including the PI3K-Akt-mTOR pathway, which is involved in regulating protein synthesis, and various MAP kinase cascades (ERK, JNK, p38).[2][5]

Synthesis

The synthesis of this compound, N-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea, follows a synthetic route common for 3-substituted 1,4-benzodiazepin-2-ones. A plausible synthetic pathway involves the reaction of 3(R)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one with 3-methylphenylisocyanate.

A general procedure for the synthesis of similar N,N'-disubstituted ureas from 3-amino-1,4-benzodiazepin-2-ones involves mixing equimolar amounts of the amino-benzodiazepine and the corresponding isocyanate in a dry aprotic solvent such as tetrahydrofuran (B95107) at room temperature. The reaction is typically allowed to proceed for several hours, after which the product can be isolated by filtration and purified.[4][6]

Experimental Protocols

Radioligand Binding Assay for CCK Receptors

This protocol provides a general framework for determining the binding affinity of compounds like this compound to CCK receptors.

Materials:

-

Cell membranes expressing either CCK-A or CCK-B receptors

-

Radioligand (e.g., [¹²⁵I]CCK-8 or a specific radiolabeled antagonist)

-

This compound and other competing ligands

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

-

Wash buffer (ice-cold)

-

96-well filter plates (e.g., GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in binding buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer

-

Competing ligand (e.g., this compound at various concentrations) or buffer (for total binding) or a saturating concentration of a non-radiolabeled ligand (for non-specific binding).

-

Radioligand at a concentration near its Kd.

-

Membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine IC50 values by non-linear regression of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Elevated Plus-Maze Test for Anxiolytic Activity

This behavioral assay is commonly used to assess the anxiolytic or anxiogenic effects of pharmacological agents in rodents.

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle control to the animals at a specified time before the test (e.g., 30 minutes).

-

Test: Place the animal in the center of the maze, facing an open arm.

-

Recording: Record the animal's behavior for a set duration (e.g., 5 minutes) using a video camera and tracking software.

-

Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Total distance moved can be used as a measure of general locomotor activity.

-

Cleaning: Thoroughly clean the maze between each animal to eliminate olfactory cues.

In Vivo Studies

Anxiolytic Effects

This compound has demonstrated anxiolytic-like effects in various animal models of anxiety. For instance, in the elevated plus-maze test, it increases the time spent and the number of entries into the open arms, an effect consistent with reduced anxiety. It has also shown efficacy in the conditioned suppression of drinking paradigm, a model of conditioned fear.

Interaction with Dopamine (B1211576) System

Microdialysis studies have shown that CCK-B receptor modulation can influence dopamine release in brain regions like the nucleus accumbens.[8] Antagonism of CCK-B receptors by compounds like this compound can potentiate the effects of dopamine agonists, suggesting an inhibitory role of endogenous CCK on dopamine function in reward-related behaviors.[8]

Conclusion

This compound stands as a significant pharmacological tool that has contributed to our understanding of the cholecystokinin system. Its selective antagonism of the CCK-B receptor has provided valuable insights into the role of this receptor in anxiety and its interplay with other neurotransmitter systems. The compound's concurrent agonist activity at the CCK-A receptor further underscores the complexity of CCK receptor pharmacology and highlights the importance of thorough characterization of new chemical entities. The data and protocols presented in this guide offer a comprehensive resource for researchers continuing to explore the therapeutic potential of modulating the CCK system.

References

- 1. What are CCKB agonists and how do they work? [synapse.patsnap.com]

- 2. Cell-Type-Specific CCK2 Receptor Signaling Underlies the Cholecystokinin-Mediated Selective Excitation of Hippocampal Parvalbumin-Positive Fast-Spiking Basket Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Second generation "peptoid" CCK-B receptor antagonists: identification and development of N-(adamantyloxycarbonyl)-alpha-methyl-(R)-tryptophan derivative (CI-1015) with an improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neural circuit mechanisms of the cholecystokinin (CCK) neuropeptide system in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 8. CCK-A and CCK-B receptors enhance olfactory recognition via distinct neuronal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Complex Biological Profile of PD 135158: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 135158, a non-peptide compound, has emerged as a significant tool in pharmacological research due to its distinct and dualistic activity on cholecystokinin (B1591339) (CCK) receptors. Primarily identified as a potent and selective antagonist for the cholecystokinin B (CCKB) receptor, further investigation has revealed a surprising agonistic role at the cholecystokinin A (CCKA) receptor, particularly in pancreatic acinar cells. This technical guide provides an in-depth exploration of the biological activities of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support ongoing and future research in gastroenterology, neuroscience, and oncology.

Core Pharmacological Activities

This compound exhibits a complex pharmacological profile characterized by its high affinity and selectivity for the CCKB receptor, where it acts as an antagonist. This property has positioned it as a valuable probe for elucidating the physiological roles of CCKB receptors, which are predominantly found in the central nervous system and the gastrointestinal tract. Conversely, and unexpectedly, this compound demonstrates full agonistic activity at the CCKA receptor in rat pancreatic acini, stimulating enzyme secretion.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the biological activity of this compound across various experimental settings.

Table 1: Functional Activity of this compound on Pancreatic Acinar Cells

| Parameter | Species | Preparation | Value | Reference |

| Half-maximal stimulation of lipase (B570770) release | Rat | Isolated pancreatic acini | 0.6 µM | [1] |

| Maximal stimulation of lipase release | Rat | Isolated pancreatic acini | 50 µM | [1] |

| Half-maximal inhibition of CCK-8 induced lipase release by Loxiglumide (CCKA antagonist) | Rat | Isolated pancreatic acini | 0.6 µM | [1] |

| Half-maximal inhibition of this compound induced lipase release by Loxiglumide (CCKA antagonist) | Rat | Isolated pancreatic acini | 0.4 µM | [1] |

Table 2: In Vivo Behavioral Effects of this compound

| Experimental Model | Species | Brain Region | Dose | Effect |

| Conditioned Reward Behavior | Rat | Nucleus Accumbens | 10 µg in 0.5 µL | Potentiated amphetamine-induced bar-pressing for conditioned reward.[2] |

Signaling Pathways

The dual activity of this compound is rooted in its interaction with two distinct G protein-coupled receptors, CCKA and CCKB, which trigger intracellular signaling cascades.

CCKA Receptor Agonism and Downstream Signaling

As an agonist at the CCKA receptor in pancreatic acinar cells, this compound initiates a signaling cascade primarily through the Gq alpha subunit of heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events are central to stimulating digestive enzyme secretion.[3][4]

CCKB Receptor Antagonism and Its Implications

As a CCKB receptor antagonist, this compound blocks the binding of endogenous ligands like cholecystokinin and gastrin. The CCKB receptor, similar to the CCKA receptor, is coupled to Gq proteins and activates the PLC/IP3/DAG pathway. By blocking this, this compound can inhibit CCKB-mediated processes. In the central nervous system, this antagonism has been shown to interact with dopaminergic systems, suggesting a role in modulating reward and motivational behaviors.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments involving this compound.

Isolation of Rat Pancreatic Acini and Enzyme Secretion Assay

This protocol is fundamental for studying the CCKA agonistic effects of this compound.

Materials:

-

Male Wistar rats

-

Collagenase (Type V)

-

Krebs-Ringer bicarbonate buffer (KRB) supplemented with 0.1% bovine serum albumin (BSA), 10 mM HEPES, and essential amino acids.

-

This compound, CCK-8 (cholecystokinin octapeptide)

-

Lipase assay kit

Procedure:

-

Pancreas Digestion: Euthanize rats and surgically remove the pancreas. Inject the pancreas with KRB buffer containing collagenase.

-

Incubation: Incubate the pancreas in a shaking water bath at 37°C for 30-45 minutes to digest the tissue.

-

Acinar Dispersion: Gently disperse the digested tissue by pipetting to release the acini.

-

Filtration and Washing: Filter the cell suspension through a nylon mesh to remove undigested tissue. Wash the acini by centrifugation and resuspension in fresh KRB buffer.

-

Pre-incubation: Pre-incubate the isolated acini in KRB buffer for 30 minutes at 37°C to allow them to equilibrate.

-

Stimulation: Aliquot the acini into separate tubes and add varying concentrations of this compound or CCK-8. Incubate for 30 minutes at 37°C.

-

Sample Collection: Centrifuge the tubes to pellet the acini. Collect the supernatant, which contains the secreted enzymes.

-

Enzyme Assay: Measure the lipase activity in the supernatant using a commercial lipase assay kit. Express the results as a percentage of the total lipase content.

In Vivo Microinjection into the Nucleus Accumbens

This protocol is relevant for investigating the central effects of this compound as a CCKB antagonist.

Materials:

-

Male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Guide cannulae and injection needles

-

This compound dissolved in sterile saline

-

Amphetamine

-

Operant conditioning chambers

Procedure:

-

Surgical Implantation: Anesthetize the rats and secure them in a stereotaxic apparatus. Implant bilateral guide cannulae aimed at the nucleus accumbens. Allow for a recovery period of at least one week.

-

Behavioral Training: Train the rats in operant conditioning chambers to press a lever for a food reward. Subsequently, pair a conditioned stimulus (e.g., a light or tone) with the food reward.

-

Microinjection: On the test day, gently restrain the rat and insert the injection needles into the guide cannulae. Infuse a solution of this compound (e.g., 10 µg in 0.5 µL) into the nucleus accumbens over a period of one minute.

-

Behavioral Testing: Place the rat back into the operant chamber. Administer amphetamine and measure the number of lever presses for the presentation of the conditioned stimulus.

-

Data Analysis: Compare the lever-pressing behavior of rats treated with this compound and amphetamine to control groups (e.g., vehicle and amphetamine).

Conclusion

This compound stands out as a multifaceted pharmacological agent with significant potential for advancing our understanding of CCK receptor function in health and disease. Its well-characterized antagonist activity at CCKB receptors provides a tool to explore their roles in the central nervous system and gastrointestinal disorders. Simultaneously, its surprising agonist effect on pancreatic CCKA receptors offers a unique opportunity to dissect the signaling pathways governing exocrine pancreatic secretion. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers, facilitating the design of new experiments and the interpretation of results in the ongoing exploration of the complex biology of this compound.

References

- 1. This compound, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PD-135158, a CCKB receptor antagonist, microinjected into the nucleus accumbens and the expression of conditioned rewarded behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signal transduction pathways mediating CCK-induced gallbladder muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: PD 135158 (CAS Number: 130285-87-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 135158, also identified as CAM 1028, is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor. With a CAS number of 130285-87-9, this compound has been a valuable tool in neuroscience research, particularly in the investigation of anxiety and psychotic disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological profile, mechanism of action, and key experimental findings. The information is presented to support further research and drug development efforts centered on the CCK-B receptor.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 130285-87-9 |

| Synonyms | CAM 1028 |

| Molecular Formula | C35H44N4O5 |

| Molecular Weight | 616.76 g/mol |

Pharmacological Profile

This compound is a high-affinity antagonist for the CCK-B receptor, demonstrating significant selectivity over the cholecystokinin A (CCK-A) receptor subtype. Its primary pharmacological effects are centered on the central nervous system, where CCK-B receptors are predominantly expressed.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, highlighting its potency and in-vitro activity.

| Parameter | Value | Species/System | Reference |

| IC50 (CCK-B Receptor) | 2.8 nM | Mouse cortex | [1] |

| Ke (CCK-B Receptor) | 12.9 nM | Rat lateral hypothalamic slice |

Note: While extensively referenced, a specific Ki value for this compound at the CCK-B receptor is not consistently reported in publicly available literature. The IC50 and Ke values serve as strong indicators of its high binding affinity.

Pharmacokinetics (ADME)

Detailed in-vivo pharmacokinetic data regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound are not extensively available in the public domain. Such studies are crucial for the clinical development of any therapeutic candidate and would typically be conducted during later stages of drug development.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively blocking the binding of the endogenous neuropeptide cholecystokinin (CCK) to the CCK-B receptor. The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.

The primary signaling pathway for the CCK-B receptor involves its coupling to the Gq alpha subunit of the heterotrimeric G-protein. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC). The activation of PKC can then lead to the phosphorylation of various downstream targets, including the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a role in cell growth and differentiation. By antagonizing the CCK-B receptor, this compound inhibits this entire signaling cascade.

Signaling Pathway Diagram

Caption: CCK-B Receptor Signaling Pathway and Inhibition by this compound.

Key Experimental Findings and Protocols

This compound has been instrumental in elucidating the role of the CCK-B receptor in various physiological and pathological processes. Below are summaries of key findings and the methodologies employed in seminal studies.

Anxiolytic Activity

Finding: this compound exhibits potent anxiolytic (anti-anxiety) effects in animal models.

Experimental Protocol (Elevated Plus-Maze):

-

Subjects: Male Hooded Lister rats.

-

Apparatus: An elevated plus-maze consisting of two open arms and two enclosed arms.

-

Procedure: Rats were administered this compound subcutaneously at doses ranging from 0.01 to 1.0 mg/kg. After a set pretreatment time, each rat was placed at the center of the maze, and the number of entries into and the time spent in the open and enclosed arms were recorded for a 5-minute period. An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.

Antipsychotic Potential

Finding: this compound has shown potential as an antipsychotic agent by enhancing latent inhibition in rats, a pre-clinical model of attentional deficits in schizophrenia.[1]

Experimental Protocol (Latent Inhibition):

-

Subjects: Male Sprague-Dawley rats.[1]

-

Apparatus: A conditioned emotional response paradigm was used, typically involving a drinking tube and a conditioned stimulus (e.g., a tone) paired with a mild footshock (unconditioned stimulus).[1]

-

Procedure:

-

Pre-exposure Phase: One group of rats is repeatedly exposed to the to-be-conditioned stimulus (the tone) without any consequence. The control group is not pre-exposed.

-

Conditioning Phase: All rats are subjected to pairings of the tone with a mild footshock.

-

Test Phase: The suppression of drinking behavior in the presence of the tone is measured. Latent inhibition is observed when the pre-exposed group shows less suppression of drinking (i.e., they have learned to ignore the irrelevant stimulus) compared to the non-pre-exposed group.

-

-

Drug Administration: this compound was administered subcutaneously at doses of 0.001, 0.01, and 0.1 mg/kg prior to the pre-exposure phase.[1] The enhancement of latent inhibition by this compound suggests a potential to normalize attentional processing deficits.[1]

Experimental Workflow Diagram

Caption: Workflow for a Latent Inhibition Experiment.

Selectivity and Off-Target Effects

While this compound is highly selective for the CCK-B receptor, it is important to note that at higher concentrations, it can exhibit agonist activity at the CCK-A receptor. This is a critical consideration for in-vitro and in-vivo experimental design and interpretation of results.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the CCK-B receptor in the central nervous system. Its high affinity and selectivity have enabled significant advances in our understanding of the neurobiology of anxiety and psychosis. While a lack of comprehensive public data on its pharmacokinetics has limited its clinical translation, the foundational research conducted with this compound continues to inform the development of new therapeutic agents targeting the CCK system. Future research should aim to fully characterize its ADME profile to better assess its potential as a drug candidate.

References

An In-depth Technical Guide to PD 135158 (CAM 1028): A Cholecystokinin Receptor Ligand

An authoritative resource for researchers, scientists, and drug development professionals on the cholecystokinin (B1591339) receptor ligand PD 135158, also known as CAM 1028. This guide provides a comprehensive overview of its biochemical properties, mechanism of action, and detailed experimental protocols.

Introduction and Alternative Names

This compound, interchangeably referred to as CAM 1028, is a potent and selective non-peptide ligand for cholecystokinin (CCK) receptors. It is primarily characterized as a CCKB receptor antagonist, but has also been demonstrated to act as a full agonist at the rat pancreatic CCKA receptor.[1] This dual activity makes it a valuable tool for dissecting the distinct physiological roles of the CCK receptor subtypes in various biological systems, including the central nervous and gastrointestinal systems.

Chemical and Physical Properties

While a definitive IUPAC name and publicly available chemical structure for this compound remain elusive in readily accessible databases, some of its fundamental properties have been reported.

| Property | Value | Source |

| Alternative Name | CAM 1028 | [1] |

| Primary Activity | CCKB Receptor Antagonist | [2] |

| Secondary Activity | CCKA Receptor Agonist (rat pancreas) | [1] |

Quantitative Data: Receptor Affinity and Potency

The interaction of this compound with cholecystokinin receptors is characterized by its distinct activities at the two main subtypes, CCKA and CCKB.

| Parameter | Receptor Subtype | Species | Value | Description | Source |

| EC50 | CCKA | Rat | 0.6 µM | Half-maximal effective concentration for stimulating lipase (B570770) release from pancreatic acini. | [1] |

No specific Ki or IC50 values for the binding affinity of this compound to either CCKA or CCKB receptors were identified in the reviewed literature.

Mechanism of Action and Signaling Pathways

Both CCKA and CCKB receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq alpha subunit.[3][4][5][6][7][8][9][10] Activation of these receptors initiates a canonical signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6][7] These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to downstream cellular responses.

CCKA Receptor Signaling Pathway

Activation of the CCKA receptor by an agonist, such as this compound in rat pancreatic acini, initiates the Gq-mediated signaling cascade. This leads to the mobilization of intracellular calcium and activation of PKC, which are key events in stimulating pancreatic enzyme secretion.[3] The CCKA receptor can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).

CCKB Receptor Signaling Pathway

As an antagonist at the CCKB receptor, this compound blocks the binding of endogenous agonists like cholecystokinin and gastrin, thereby inhibiting the downstream Gq-mediated signaling cascade. This pathway is implicated in various central nervous system processes, including anxiety and reward. In addition to the canonical Gq pathway, CCKB receptor activation can also lead to the activation of the MAPK/ERK pathway.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Radioligand Binding Assay for CCK Receptors

This protocol is a generalized procedure for determining the binding affinity of compounds like this compound to CCK receptors.

Objective: To determine the inhibition constant (Ki) of this compound for CCKA and CCKB receptors.

Materials:

-

Membrane preparations from cells expressing either human CCKA or CCKB receptors.

-

Radioligand (e.g., [3H]propionyl-CCK8 for CCKA or [125I]BH-gastrin for CCKB).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of this compound.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound by non-linear regression of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pancreatic Acini Amylase Release Assay

This functional assay is used to assess the agonist or antagonist activity of compounds on CCKA receptors in pancreatic acinar cells.

Objective: To measure the effect of this compound on amylase secretion from isolated pancreatic acini.

Materials:

-

Freshly isolated pancreatic acini from rats.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

This compound stock solution.

-

CCK-8 (as a positive control).

-

Amylase activity assay kit.

-

Spectrophotometer.

Procedure:

-

Acinar Preparation: Isolate pancreatic acini from rat pancreas by collagenase digestion.

-

Pre-incubation: Pre-incubate the acini in KRH buffer at 37°C for a short period to allow them to equilibrate.

-

Stimulation: Add varying concentrations of this compound or CCK-8 to the acinar suspension and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Sample Collection: Centrifuge the samples to pellet the acini. Collect the supernatant, which contains the secreted amylase.

-

Amylase Assay: Measure the amylase activity in the supernatant using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Express the amylase release as a percentage of the total amylase content in the acini. Plot the concentration-response curve and determine the EC50 value for this compound.

Elevated Zero-Maze Test for Anxiety-Like Behavior

This in vivo behavioral assay is used to evaluate the anxiolytic or anxiogenic effects of compounds.[11][12]

Objective: To assess the effect of this compound on anxiety-like behavior in rats.

Materials:

-

Elevated zero-maze apparatus.

-

Male Sprague-Dawley rats.

-

This compound solution for injection (e.g., intraperitoneal).

-

Vehicle control solution.

-

Video tracking software.

Procedure:

-

Animal Habituation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle control to the rats at a specified time before the test (e.g., 30 minutes). A study by Matto et al. used a dose of 100 µg/kg of this compound.

-

Test Procedure: Place the rat in one of the closed quadrants of the elevated zero-maze and allow it to explore freely for a set duration (e.g., 5 minutes).

-

Data Recording: Record the animal's behavior using a video camera mounted above the maze.

-

Behavioral Analysis: Analyze the video recordings to score various parameters, including the time spent in the open and closed quadrants, the number of entries into the open quadrants, and the number of head dips over the edge of the open quadrants.

-

Data Analysis: Compare the behavioral parameters between the this compound-treated group and the vehicle-treated group using appropriate statistical tests. An increase in the time spent in the open quadrants is indicative of an anxiolytic-like effect.

Conclusion

This compound (CAM 1028) is a versatile pharmacological tool for investigating the cholecystokinin system. Its distinct activities as a CCKB receptor antagonist and a CCKA receptor agonist provide a unique opportunity to differentiate the physiological and pathological roles of these two receptor subtypes. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate further research into the therapeutic potential of modulating the cholecystokinin system. Further studies are warranted to fully elucidate the binding affinities and the complete pharmacological profile of this compound.

References

- 1. This compound, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PD-135158, a CCKB receptor antagonist, microinjected into the nucleus accumbens and the expression of conditioned rewarded behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. uniprot.org [uniprot.org]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 12. maze.conductscience.com [maze.conductscience.com]

The Cholecystokinin-B Receptor Antagonist PD 135158: A Modulator of Feeding Behavior

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (B1591339) (CCK) is a key peptide hormone and neurotransmitter involved in the regulation of food intake. It exerts its effects through two main receptor subtypes: CCK-A and CCK-B. While the CCK-A receptor is primarily associated with satiety signals originating from the gastrointestinal tract, the CCK-B receptor, predominantly found in the central nervous system, plays a more nuanced role in the modulation of appetite, anxiety, and reward pathways. PD 135158 is a potent and selective non-peptide antagonist of the CCK-B receptor. This technical guide provides a comprehensive overview of the effects of this compound on feeding behavior, detailing the experimental protocols used in key studies, presenting quantitative data, and illustrating the underlying signaling mechanisms.

Core Findings on Feeding Behavior

Administration of this compound has been shown to modulate feeding behavior, particularly by increasing the consumption of palatable food. This effect is primarily mediated through its action on CCK-B receptors within key brain regions associated with reward and motivation, such as the nucleus accumbens.

Quantitative Data on Food Intake

The following tables summarize the quantitative effects of this compound on food intake as reported in key research studies.

Table 1: Effect of Intracerebroventricular (ICV) Administration of this compound on Food Intake in Rats

| Dose of this compound (mg) | Mean Peak Increase in Food Intake (%) | Duration of Test (minutes) | Key Observation | Reference |

| 0.001 - 0.5 | 39 | 60 | Increased intake was attributed to a larger first meal and increased consumption in the latter half of the test period. | [1] |

Table 2: Effect of Intra-Nucleus Accumbens (Acc) Administration of this compound on Sugar Consumption in Rats

| Rat Phenotype | Dose of this compound (µg) | Change in Sugar Consumption | Duration of Test (hours) | Reference |

| Low Baseline Sugar Intake | 3, 10, 30 | Increase | 1 | [2] |

| High Baseline Sugar Intake | 3, 10, 30 | Decrease | 1 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for intracerebroventricular and intra-nucleus accumbens administration of this compound to study feeding behavior in rats.

Intracerebroventricular (ICV) Cannulation and Injection

This procedure allows for the direct administration of substances into the cerebral ventricles, providing access to various brain regions.

1. Animal Model:

-

Species: Male Sprague-Dawley rats.[1]

-

Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water available ad libitum, unless otherwise specified for the experiment (e.g., food deprivation).

2. Surgical Procedure:

-

Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., sodium pentobarbital).

-

Stereotaxic Implantation: The animal is placed in a stereotaxic apparatus. A guide cannula is surgically implanted into a lateral ventricle. The stereotaxic coordinates are determined based on a rat brain atlas.

-

Recovery: The animal is allowed a recovery period of at least one week post-surgery.

3. Microinjection Protocol:

-

Habituation: Rats are habituated to the injection procedure to minimize stress.

-

Injection: this compound, dissolved in a sterile vehicle (e.g., saline), is injected through an injector cannula that extends slightly beyond the guide cannula. The injection is performed over a set period (e.g., 1-2 minutes).

-

Dosage: Doses can range from 0.001 to 0.5 mg, as investigated in previous studies.[1]

-

Control Group: A control group receives injections of the vehicle solution.

4. Feeding Behavior Measurement:

-

Food Presentation: Following the microinjection (e.g., 30 minutes post-injection), pre-weighed amounts of food are presented to the rats.[1]

-

Data Collection: Food intake is measured at regular intervals (e.g., every 15 or 30 minutes) for the duration of the experiment (e.g., 60 minutes).[1] Spillage is carefully collected and weighed to ensure accurate measurement of consumption. Meal pattern analysis, including meal size, duration, and inter-meal intervals, can also be performed using specialized monitoring equipment.

Intra-Nucleus Accumbens (NAc) Cannulation and Injection

This technique targets a specific brain region known to be involved in reward and feeding.

1. Animal Model:

-

Species: Male Wistar rats.[2]

-

Phenotyping: Rats may be pre-screened and categorized based on their baseline consumption of specific foods (e.g., "low" vs. "high" sugar intake).[2]

2. Surgical Procedure:

-

Anesthesia and Stereotaxic Implantation: Similar to the ICV procedure, the rat is anesthetized and placed in a stereotaxic frame. Bilateral guide cannulae are implanted, targeting the nucleus accumbens.

-

Stereotaxic Coordinates: Approximate coordinates for the nucleus accumbens shell from bregma are: Anteroposterior (AP): +1.7 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -7.8 mm from the skull surface. These coordinates should be optimized for the specific rat strain and age.

3. Microinjection Protocol:

-

Injection Volume and Rate: A small volume of the drug solution (e.g., 0.5 µl per side) is infused over a period of time (e.g., 60 seconds) to allow for diffusion into the target tissue.

-

Dosage: Doses of 3, 10, and 30 µg of this compound have been used in studies targeting the nucleus accumbens.[2]

4. Feeding Behavior Measurement:

-

Diet: In addition to standard chow, palatable food options, such as a sugar solution or high-fat diet, are often provided to assess the effects on hedonic feeding.[2]

-

Data Collection: Food and fluid intake are measured for a defined period (e.g., 1 hour) following the microinjection.[2]

Signaling Pathways and Mechanisms of Action

The effects of this compound on feeding are rooted in its ability to block the action of endogenous CCK at the CCK-B receptor. This interaction modulates downstream signaling cascades, particularly within the mesolimbic dopamine (B1211576) system.

CCK-B Receptor Signaling in the Nucleus Accumbens

Endogenous CCK, released in response to various stimuli including food cues, can act on CCK-B receptors on neurons in the nucleus accumbens. Activation of these G protein-coupled receptors is thought to exert an inhibitory influence on dopamine release.[3]

By blocking these receptors, this compound is hypothesized to disinhibit dopamine release, leading to an enhanced motivational drive for palatable foods.

Figure 1: Hypothesized mechanism of this compound action on feeding behavior.

Experimental Workflow for Investigating this compound Effects

The logical flow of an experiment designed to test the effect of this compound on feeding behavior is outlined below.

Figure 2: A typical experimental workflow for studying this compound.

Conclusion and Future Directions

The CCK-B receptor antagonist this compound has demonstrated a clear, albeit complex, role in the modulation of feeding behavior. Its ability to increase the intake of palatable food, particularly when administered directly into the nucleus accumbens, highlights the importance of the central CCK system in the regulation of hedonic feeding. The differential effects observed in animals with varying baseline preferences for palatable foods suggest that the endogenous CCK tone in the nucleus accumbens may be a critical factor in determining individual feeding patterns.

Future research should focus on further elucidating the downstream signaling cascades activated by CCK-B receptor antagonism in the context of feeding. A more detailed understanding of the interaction between the CCK and dopamine systems, as well as other neurotransmitter systems, will be crucial. Additionally, exploring the effects of this compound on the microstructure of feeding behavior (e.g., lick patterns, bout analysis) could provide deeper insights into the specific motivational and consummatory processes that are altered. For drug development professionals, these findings suggest that targeting the CCK-B receptor could be a viable strategy for modulating food intake, although the bimodal effects observed warrant careful consideration of the target population and their underlying feeding traits.

References

- 1. Effects of Nucleus Accumbens Insulin Inactivation on Microstructure of Licking for Glucose and Saccharin in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Individual differences in the feeding response to CCKB antagonists: role of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brain CCK-B receptors mediate the suppression of dopamine release by cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Surprising Agonist Activity of PD 135158 at the Cholecystokinin-A (CCKA) Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 135158, a compound initially characterized as a selective antagonist for the cholecystokinin-B (CCKB)/gastrin receptor, has demonstrated unexpected and significant agonist activity at the cholecystokinin-A (CCKA) receptor. This finding challenges the established pharmacological profile of this compound and presents new avenues for research into the structure-activity relationships of CCK receptor ligands. This technical guide provides an in-depth analysis of the agonist properties of this compound at the CCKA receptor, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.

Introduction